molecular formula C18H14BrNO2 B2964829 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide CAS No. 2034284-79-0

2-bromo-N-(4-(furan-3-yl)benzyl)benzamide

Cat. No.: B2964829
CAS No.: 2034284-79-0
M. Wt: 356.219
InChI Key: SJBOKGJLSQJAIB-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide typically involves the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst.

    Attachment of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction, where the furan-3-yl group is introduced to the benzylbenzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and Friedel-Crafts alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding benzylbenzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing

Properties

IUPAC Name

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBOKGJLSQJAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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